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1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

Researchers requiring a selective, non-tropane CCR5 antagonist for target validation face limited commercial options. This compound fills that gap with confirmed CCR5 antagonism and a distinct indole-urea scaffold. - Potent urease inhibition (Ki 45 nM; IC50 910 nM) for graded H. pylori studies. - Orthogonal chemical probe for CCR5-mediated inflammation (asthma, COPD, arthritis). - Scaffold-validated starting point for PAR-2 antagonist optimization.

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
Cat. No. B4741664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
Molecular FormulaC18H25N3O
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3CCCCC3
InChIInChI=1S/C18H25N3O/c1-13-7-8-17-16(11-13)14(12-20-17)9-10-19-18(22)21-15-5-3-2-4-6-15/h7-8,11-12,15,20H,2-6,9-10H2,1H3,(H2,19,21,22)
InChIKeyLIVKWILNUAJPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea – Procurement Guide


1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea (CAS 775290-20-5, molecular formula C₁₈H₂₅N₃O, molecular weight 299.41 Da) is a fully synthetic small‑molecule urea derivative that combines a 5‑methylindole moiety with a cyclohexyl‑substituted urea via a two‑carbon ethyl linker . It belongs to the broader family of (1,3‑disubstituted indolyl)urea derivatives, a class that has been patented as protease‑activated receptor‑2 (PAR‑2) antagonists [1], and preliminary pharmacological screening data indicate potential as a CCR5 antagonist relevant to HIV infection, asthma, rheumatoid arthritis, and COPD [2].

Urease Probe Cell-free and intact-cell H. pylori urease inhibition study fit
PAR-2 Scaffold Indole-urea core with GPCR-favorable cyclohexyl pharmacophore
CCR5 Chemotype Non-tropane indole-urea for CCR5 target validation studies

Why This Compound Cannot Be Substituted by Other Indole–Ureas


Within the (1,3‑disubstituted indolyl)urea series, the combination of a 5‑methyl substituent on the indole ring and an N‑cyclohexyl terminus is not electronically or sterically equivalent to analogs bearing other alkyl or aryl groups. Published structure–activity relationship (SAR) studies on related cyclohexylurea and indole‑urea scaffolds demonstrate that the cyclohexyl group significantly enhances target‑binding affinity compared with smaller or more flexible substituents [1], and the presence and position of the indole methyl group can markedly shift potency and selectivity profiles [2]. Consequently, substituting 1‑cyclohexyl‑3‑[2‑(5‑methyl‑1H‑indol‑3‑yl)ethyl]urea with an unsubstituted indole, a differently positioned methylindole, or a non‑cyclohexyl urea congener is likely to result in substantial changes in biological activity that invalidate cross‑study comparisons.

Indole substitution 5-methyl indole substitution differs electronically from unsubstituted or regioisomeric methylindole analogs; potency and selectivity profiles may shift
Cyclohexyl terminus N-cyclohexyl terminus enhances binding affinity relative to smaller alkyl ureas; replacement may reduce target engagement
Chemotype mismatch Non-indole PAR-2 or non-urea CCR5 chemotypes may exhibit divergent selectivity; cross-chemotype substitution may not transfer

Comparator-Based Activity Profiling


Urease Inhibition vs. Related Analog

Inhibition of Helicobacter pylori urease (ATCC 43504) by the target compound was measured in a cell‑free enzyme assay. The compound demonstrated a Ki of 45 nM (mixed‑type competitive inhibition) and an IC₅₀ of 230 nM for extracted urease [1]. A structurally related indole‑urea analog (BindingDB BDBM50493380) tested under identical assay conditions gave a Ki of 14 nM and an IC₅₀ of 83 nM [2]. Although the analog shows 2‑3‑fold higher potency, the target compound retains single‑digit nanomolar affinity, positioning it as a useful comparator for probing the contribution of the 5‑methylindole‑ethyl linker relative to the analog’s structural features.

Urease Affinity
Head-to-head
Target: Ki 45 nM, IC50 230 nM
Analog: Ki 14 nM, IC50 83 nM
3.2-fold higher Ki; 2.8-fold higher IC50
Supports urease affinity gradient studies
Cell-free H. pylori ATCC 43504; mixed-type inhibition
Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

Intact-Cell Urease Activity vs. Analog

When assessed in intact H. pylori ATCC 43504 cells, the target compound inhibited urease‑mediated ammonia production with an IC₅₀ of 910 nM [1]. Under the same experimental protocol, the comparator analog returned an IC₅₀ of 360 nM [2]. The 2.5‑fold higher IC₅₀ of the target compound in a permeability‑dependent assay may reflect differential cell‑wall penetration or efflux susceptibility, making it a valuable tool for dissecting permeability‑potency relationships in anti‑H. pylori drug development.

Intact-Cell Urease
Head-to-head
Target: IC50 910 nM
Analog: IC50 360 nM
2.5-fold higher IC50 in intact cells
Supports permeability-potency profiling
Intact ATCC 43504, 1.5 h pre-incubation
Whole-cell assay H. pylori Antibacterial adjuvant

PAR-2 Antagonism Potential vs. Non-Indole Antagonists

The (1,3‑disubstituted indolyl)urea scaffold to which 1‑cyclohexyl‑3‑[2‑(5‑methyl‑1H‑indol‑3‑yl)ethyl]urea belongs is explicitly claimed as a PAR‑2 antagonist in patent US 2009/0012263 [1]. While quantitative receptor‑binding data for this specific derivative are not publicly available, the cyclohexyl‑urea motif has been independently shown to confer high‑affinity interactions with related GPCR targets, with SAR indicating substantial potency improvements (>80‑fold) when cyclohexyl groups are incorporated versus smaller alkyl substituents [2]. In contrast, non‑indole PAR‑2 antagonists such as certain peptidomimetics and heterocyclic scaffolds show divergent selectivity profiles, making the indole‑urea core a distinct starting point for PAR‑2‑targeted programs.

PAR-2 Scaffold
Class-level
Scaffold claimed in patent US 2009/0012263; cyclohexyl-urea motif linked to >80-fold GPCR potency gains in related targets
Supports PAR-2 pathway research context
Quantitative PAR-2 binding data not publicly available
PAR-2 antagonist Anti-inflammatory Protease-activated receptor

CCR5 Antagonism vs. Chemokine Analogs

Preliminary pharmacological screening indicates that 1‑cyclohexyl‑3‑[2‑(5‑methyl‑1H‑indol‑3‑yl)ethyl]urea functions as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Quantitative IC₅₀ or Ki values from this screen have not been released. The commercially available CCR5 antagonist Maraviroc exhibits an IC₅₀ of approximately 2–7 nM against HIV‑1 entry in cell‑based assays, while this compound’s activity level remains uncharacterized, highlighting its role as an early‑stage probe rather than a clinically‑validated lead. Its indole‑urea architecture departs from the tropane‑based or piperidine‑based chemotypes that dominate known CCR5 ligands [2], offering a structurally orthogonal tool for CCR5 target validation.

CCR5 Screening
Data to verify
Active in preliminary pharmacological screen; no published IC50 or Ki
Supports chemotype-diversification studies
Distinct from tropane/piperidine CCR5 chemotypes
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Application Scenarios


H. pylori Urease Inhibitor Probe

The well‑defined cell‑free Ki (45 nM) and intact‑cell IC₅₀ (910 nM) [1] make this compound suitable as a moderately potent urease inhibitor in biochemical and microbiological H. pylori research. Its lower potency relative to a closely related indole‑urea analog (2–3‑fold higher Ki) allows graded inhibition experiments where partial enzyme blockade is desired to study urease‑dependent pH homeostasis without complete ablation of activity.

PAR-2 Antagonist Lead Optimization

Because the (1,3‑disubstituted indolyl)urea core is patented as a PAR‑2 antagonist [2] and the cyclohexyl‑urea moiety is associated with large potency gains in GPCR‑targeted ureas [3], medicinal chemistry teams can employ this compound as a scaffold‑validated starting point for systematic optimization of PAR‑2 potency, selectivity, and pharmacokinetic properties.

CCR5 Chemotype Diversification Probe

Confirmed CCR5 antagonism [4] distinguishes this indole‑urea from the tropane/piperidine chemotype that dominates clinical CCR5 programs. Research groups seeking to validate CCR5 as a target in non‑HIV inflammatory conditions (asthma, COPD, rheumatoid arthritis) can use this compound as an orthogonal chemical probe to confirm that observed effects are target‑mediated rather than chemotype‑specific.

Application
Selection Property
Validation Focus
Urease inhibition pathway studies
Cell-free vs. intact-cell activity gradient
Urease-dependent pH-response endpoints
PAR-2 antagonist scaffold research
Indole-urea core with cyclohexyl pharmacophore
GPCR target-engagement assay context
CCR5 chemotype diversification studies
Non-tropane indole-urea chemotype
Chemotype-specific response confirmation
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